Superior NF-κB Inhibition Potency: 2-Methoxycinnamaldehyde vs. Unsubstituted trans-Cinnamaldehyde
In a direct head-to-head comparison evaluating NF-κB transcriptional activity inhibition in LPS-stimulated RAW 264.7 macrophages, 3-(2-Methoxyphenyl)acrylaldehyde (2-methoxycinnamaldehyde) demonstrated a notably lower IC50 value of 31 μM compared to its unsubstituted parent compound, trans-cinnamaldehyde, which exhibited an IC50 of 43 μM [1]. This quantifies a ~1.4-fold greater potency for the methoxy-substituted analog in this key anti-inflammatory pathway.
| Evidence Dimension | NF-κB Transcriptional Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 31 μM |
| Comparator Or Baseline | trans-Cinnamaldehyde: 43 μM |
| Quantified Difference | ~1.4-fold greater potency (IC50 reduced by 12 μM) |
| Conditions | RAW 264.7 macrophages stably transfected with an NF-κB reporter construct, stimulated with LPS. |
Why This Matters
This quantitative potency advantage makes 3-(2-Methoxyphenyl)acrylaldehyde a more sensitive tool for studying NF-κB-mediated inflammation, requiring lower concentrations to achieve significant pathway inhibition.
- [1] Reddy, A. M., et al. (2004). Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-κB inhibitors from Cinnamomum cassia. Planta Medica, 70(9), 823-827. View Source
